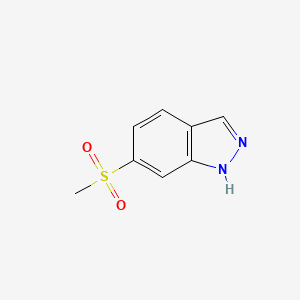

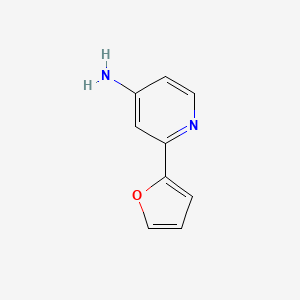

2-(Furan-2-yl)pyridin-4-amine

Vue d'ensemble

Description

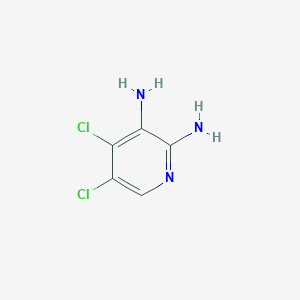

“2-(Furan-2-yl)pyridin-4-amine” is a chemical compound with the molecular formula C9H8N2O . It is a derivative of pyridine and furan, two important heterocyclic compounds. The compound has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of a similar compound, “2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine”, involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The dihedral angle between the furan and pyridine rings in a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, is 73.52 (14)° .Chemical Reactions Analysis

The compound “2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine” was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 160.17 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

Domino Reactions for Derivative Synthesis : A study by Cui et al. (2018) developed an efficient metal-free three-component domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This process facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency Cui et al., 2018.

Synthesis of N-alkylated Derivatives : Research by El-Essawy and Rady (2011) on the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine reveals a method for producing these compounds via alkylation with corresponding halo compounds El-Essawy & Rady, 2011.

DNA Intercalative Activity : A novel compound, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, synthesized by Jeon et al. (2017), acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound shows stronger activity and less DNA toxicity than etoposide, suggesting potential for caspase 3-independent anticancer activity Jeon et al., 2017.

Furan Synthesis Extension : Friedrich et al. (2002) explored extending the scope of a known furan synthesis to provide a novel route to 1,2,4-trisubstituted pyrroles, demonstrating the versatility of furan compounds in synthesizing heterocyclic frameworks Friedrich et al., 2002.

Biological Activity and Sensing Applications

- Sensing Properties of Novel Eu(III) Complexes : Piccinelli et al. (2015) studied the structural, optical, and sensing properties of novel Eu(III) complexes with furan- and pyridine-based ligands. These complexes show potential as sensing devices, highlighting the application of furan derivatives in the development of optical sensors Piccinelli et al., 2015.

Safety and Hazards

The safety data sheet for “2-(Furan-2-yl)pyridin-4-amine” indicates that it is a hazardous compound. The signal word is “Warning”, and it has several precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The future directions for “2-(Furan-2-yl)pyridin-4-amine” could involve further exploration of its biological activity and potential applications in medicinal chemistry. Pyrrolidine, a similar nitrogen-containing heterocycle, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, “this compound” could also be a promising scaffold for the development of new biologically active compounds.

Mécanisme D'action

Furans

are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to be a key component in many biologically active compounds, including some pharmaceutical drugs .

Pyridines

are a class of compounds that consist of a six-membered ring with five carbon atoms and one nitrogen atom . They are a part of various drug molecules and have moderate to excellent activities against several biological targets .

Analyse Biochimique

Biochemical Properties

2-(Furan-2-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These interactions are crucial as they influence the metabolic pathways and the reduction of carbonyl compounds. The compound’s ability to bind to these enzymes suggests its potential as a modulator of enzyme activity, impacting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can inhibit the production of nitric oxide and tumor necrosis factor-β, which are critical mediators in inflammatory responses . Additionally, its impact on gene expression suggests that it may play a role in regulating cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s structure allows it to interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with carbonyl reductase results in the reduction of carbonyl groups, a key step in the metabolism of various compounds . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes, indicating potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects are crucial for determining the therapeutic window and safe usage of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction by carbonyl reductase, leading to the formation of metabolites that are further processed by other enzymes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall efficacy as a therapeutic agent.

Propriétés

IUPAC Name |

2-(furan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIVANENPNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

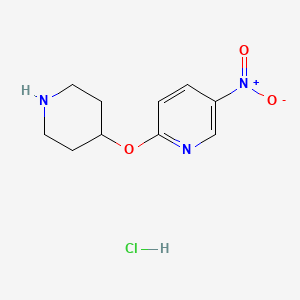

![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)

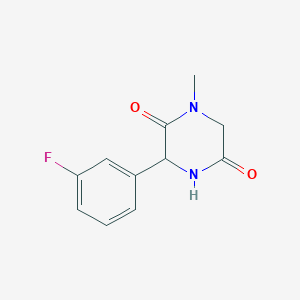

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

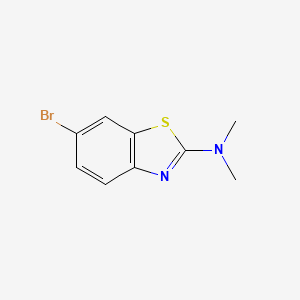

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)